Demethoxydeacetoxypseudolaric acid B

Beschreibung

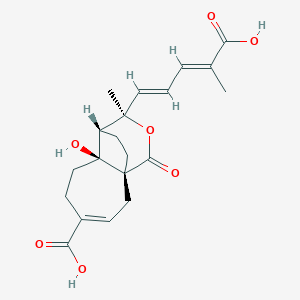

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFFEVMIQIJTGZ-XYWPTNBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Demethoxydeacetoxypseudolaric acid B discovery and isolation from Pseudolarix kaempferi.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Demethoxydeacetoxypseudolaric acid B, a diterpenoid compound isolated from the golden larch, Pseudolarix kaempferi. While less studied than its counterparts, pseudolaric acids A and B, this compound and its analogs have demonstrated significant biological activities, including potent anti-cancer effects. This document details its discovery, chemical properties, and biological activities, alongside generalized experimental protocols for its isolation. Furthermore, it explores the signaling pathways modulated by the closely related and well-researched Pseudolaric Acid B, offering potential mechanistic insights for this compound.

Introduction

Pseudolarix kaempferi (golden larch), a tree native to China, has a long history in traditional Chinese medicine for treating fungal skin infections. Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, primarily diterpenoids and flavonoids. Among these, the pseudolaric acids have garnered significant scientific attention for their potent antifungal, cytotoxic, and anti-angiogenic properties.

This compound, also known by its synonyms Demethylpseudolaric acid C, Deacetylpseudolaric acid C2, and Deacetyldemethylpseudolaric acid B, is a diterpenoid constituent of Pseudolarix kaempferi. While the initial discovery and isolation of this specific compound are not as extensively documented as for pseudolaric acids A and B, its structural relationship to these highly active compounds suggests its potential as a valuable subject for further pharmacological investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is crucial for its identification and characterization in natural product extracts.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 82508-36-9 | Biopurify |

| Molecular Formula | C₂₀H₂₄O₇ | Biopurify |

| Molecular Weight | 376.405 g/mol | Biopurify |

| Synonyms | Demethylpseudolaric acid C, Deacetylpseudolaric acid C2, Deacetyldemethylpseudolaric acid B | Biopurify |

| Botanical Source | Pseudolarix amabilis (Nelson) Rehd. (Pseudolarix kaempferi) | Biopurify |

| Compound Type | Diterpenoid | Biopurify |

Discovery and Isolation from Pseudolarix kaempferi

General Experimental Protocol for Isolation

This protocol outlines a typical workflow for the isolation of diterpenoids from Pseudolarix kaempferi.

3.1.1. Plant Material

The root bark of Pseudolarix kaempferi is collected, dried, and pulverized to a coarse powder.

3.1.2. Extraction

-

The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature or under reflux.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

3.1.3. Fractionation

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, which typically contains the diterpenoids, is collected and concentrated.

3.1.4. Chromatographic Purification

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol, of increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

3.1.5. Structure Elucidation

The structure of the isolated compound is determined using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.

Below is a conceptual workflow for the isolation and identification process.

Biological Activity

Direct studies on the biological activity of this compound are limited. However, research on its semi-synthesized analog and related pseudolaric acids provides significant insights into its potential therapeutic effects.

Anti-Cancer Activity

A semi-synthesized analog of this compound has demonstrated potent cytotoxic activities against a range of human cancer cell lines. The reported IC₅₀ values are summarized in Table 2.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of a this compound Analog

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HMEC-1 | Microvascular Endothelial | 0.136 |

| HL-60 | Promyelocytic Leukemia | - |

| A-549 | Lung Carcinoma | - |

| MB-MDA-468 | Breast Cancer | - |

| BEL-7402 | Hepatocellular Carcinoma | - |

| HCT116 | Colon Cancer | - |

| HeLa | Cervical Cancer | 1.162 |

| Note: Specific IC₅₀ values for all cell lines were not available in the reviewed literature. |

Antifungal Activity

The root bark of Pseudolarix kaempferi has been traditionally used to treat fungal infections. Pseudolaric Acid B, a closely related compound, exhibits significant antifungal activity. While specific data for this compound is lacking, it is plausible that it contributes to the overall antifungal properties of the plant extract.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, studies on Pseudolaric Acid B (PAB) have identified several key pathways involved in its biological effects. These pathways may also be relevant to the mechanism of action of this compound.

Notch1/Akt Signaling Pathway (Anti-Cancer)

PAB has been shown to inhibit the Notch1/Akt signaling pathway in human hepatoma cells, leading to decreased cell proliferation and induction of apoptosis.[1]

AMPK/JNK/DRP1/Mitochondrial Fission Pathway (Anti-Cancer)

In hepatocellular carcinoma, PAB induces apoptosis by activating the AMPK/JNK/DRP1 signaling cascade, which in turn promotes mitochondrial fission.[2]

p38 MAPK and PPARγ Signaling Pathways (Immunomodulation)

PAB has been found to inhibit T-cell mediated immune responses by modulating the p38 MAPK signaling cascade and activating the PPARγ pathway.[3]

NF-κB/PPARγ Signaling Pathway (Anti-Inflammatory)

In macrophages, PAB has been shown to inhibit the inflammatory response by modulating the NF-κB/PPARγ signaling pathway.[4]

References

- 1. ipd.org.cn [ipd.org.cn]

- 2. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pseudolaric acid B inhibits T-cell mediated immune response in vivo via p38MAPK signal cascades and PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of Demethoxydeacetoxypseudolaric Acid B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Demethoxydeacetoxypseudolaric acid B, a semi-synthetic derivative of Pseudolaric acid B, has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive analysis of its biological activity, focusing on its cytotoxic effects. The information presented is curated from key scientific literature to support further research and development in the field of oncology.

Core Biological Activity: Cytotoxicity

The primary biological activity identified for the this compound analog is its potent cytotoxicity against a range of human cancer cell lines. This activity suggests its potential as an anticancer therapeutic agent.

Quantitative Analysis of Cytotoxic Potency

The inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, have been determined for several cell lines. These findings are summarized in the table below, providing a clear comparison of its efficacy across different cancer types.

| Cell Line | Cancer Type | IC50 (µM) |

| HMEC-1 | Microvascular Endothelial | Not explicitly stated, but potent inhibition reported. |

| HL-60 | Promyelocytic Leukemia | 0.136 - 1.162 |

| A-549 | Lung Carcinoma | 0.136 - 1.162 |

| MB-MDA-468 | Breast Cancer | 0.136 - 1.162 |

| BEL-7402 | Hepatocellular Carcinoma | 0.136 - 1.162 |

| HCT116 | Colon Cancer | 0.136 - 1.162 |

| Hela | Cervical Cancer | 0.136 - 1.162 |

Data sourced from a study on the structural modification of Pseudolaric acid B and its analogs.

Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the cytotoxic activity of this compound.

Synthesis of this compound Analog

The this compound analog (referred to as compound 13b in the primary literature) was semi-synthesized from Pseudolaric acid B through efficient chemical routines. This process involves the structural modification of the parent compound to enhance its biological activity.

In Vitro Cytotoxicity Assay

The cytotoxic effects of the this compound analog were evaluated using a panel of human cancer cell lines. A standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay, was likely employed to determine cell viability. The general workflow for such an assay is as follows:

Signaling Pathways and Mechanism of Action

While the potent cytotoxic activity of the this compound analog has been established, the specific signaling pathways and the precise mechanism of action have not been detailed in the currently available scientific literature. The parent compound, Pseudolaric acid B, is known to exert its anticancer effects by acting as a microtubule-destabilizing agent, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is plausible that the demethoxydeacetoxy analog shares a similar mechanism. Further research is required to elucidate the exact molecular targets and signaling cascades affected by this specific derivative.

The following diagram illustrates the hypothetical mechanism of action, drawing parallels from the known activity of Pseudolaric acid B.

In Vitro Cytotoxicity of Pseudolaric Acid B on Cancer Cell Lines: A Technical Guide

Disclaimer: Information regarding the in vitro cytotoxicity of Demethoxydeacetoxypseudolaric acid B (DMDA-PLAB) is not available in the reviewed scientific literature. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of the closely related and well-studied parent compound, Pseudolaric Acid B (PAB). The structural similarity suggests potential parallels in biological activity, but direct extrapolation of quantitative data and mechanisms should be approached with caution.

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi).[1][2] It has garnered significant scientific interest for its potent cytotoxic effects against a variety of cancer cell lines.[1][3] This document details the in vitro cytotoxic properties of PAB, summarizing key quantitative data, outlining experimental methodologies, and illustrating the implicated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Pseudolaric Acid B has been evaluated across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the reported IC50 values for PAB in various cancer cell lines.

| Cancer Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Reference |

| MCF-7 | Human Breast Cancer | 3.4 | 36 | [4] |

| MCF-7 | Human Breast Cancer | 1.35 | 48 | [4] |

| HeLa | Human Cervical Cancer | 0.17 - 5.20 | Not Specified | [1] |

| MG-63 | Human Osteosarcoma | Not Specified (Dose-dependent inhibition) | Not Specified | [5] |

| HO-8910 | Human Ovarian Cancer | Not Specified (Dose- and time-dependent) | Not Specified | [6] |

| A2780 | Human Ovarian Cancer | Not Specified (Dose- and time-dependent) | Not Specified | [6] |

Experimental Protocols

The following sections detail the standard methodologies employed to assess the in vitro cytotoxicity of Pseudolaric Acid B.

Cell Culture and Maintenance

Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of PAB for specified durations (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Treat cells with PAB at the desired concentration and time point.

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

-

Treat cells with PAB and harvest at different time points.

-

Fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate the cells to allow for staining of the DNA.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis

-

Lyse PAB-treated and untreated cells to extract total proteins.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bcl-2, caspases).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Pseudolaric Acid B exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of several key signaling pathways.

Induction of Apoptosis

PAB has been shown to induce apoptosis in various cancer cell lines.[4][5][6] This process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1][4] The apoptotic cascade initiated by PAB involves the regulation of pro- and anti-apoptotic proteins.

Caption: PAB-induced intrinsic apoptosis pathway.

Studies have indicated that PAB-induced apoptosis is independent of the death receptor pathway.[4] Instead, it primarily proceeds through the intrinsic or mitochondrial pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of initiator caspase-9 and effector caspase-3.[1][6]

Cell Cycle Arrest

PAB has been observed to cause cell cycle arrest at the G2/M phase in a dose-dependent manner.[1][7] This is often a precursor to apoptosis. The mechanism of G2/M arrest involves the upregulation of key cell cycle regulatory proteins.

Caption: PAB-induced G2/M cell cycle arrest pathway.

In MCF-7 breast cancer cells, treatment with PAB leads to the upregulation of p53 and p21.[4] Additionally, Cyclin B1 is upregulated and translocated from the cytoplasm to the nucleus, contributing to mitotic arrest.[4]

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of Pseudolaric Acid B is depicted below.

Caption: General experimental workflow for PAB cytotoxicity studies.

Conclusion

Pseudolaric Acid B demonstrates significant in vitro cytotoxicity against a range of cancer cell lines. Its mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway and the promotion of G2/M phase cell cycle arrest. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the anticancer potential of this natural compound. Further investigation into the specific activities of its derivatives, such as this compound, is warranted to explore potential enhancements in efficacy and selectivity.

References

- 1. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cytotoxic principles of Pseudolarix kaempferi: pseudolaric acid-A and -B and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudolaric acid B induces apoptosis, senescence, and mitotic arrest in human breast cancer MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pseudolaric acid B induces caspase-dependent cell death in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Demethoxydeacetoxypseudolaric Acid B: A Comprehensive Technical Guide on its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxydeacetoxypseudolaric acid B is a naturally occurring diterpenoid that has garnered interest within the scientific community. This technical guide provides an in-depth exploration of its natural origin and biosynthetic pathway. The primary natural source of this compound is the golden larch tree, Pseudolarix amabilis. The biosynthesis is initiated from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), which undergoes a complex cyclization followed by a series of oxidative modifications. This document details the known and hypothesized enzymatic steps, presents a putative experimental protocol for its isolation and purification, and organizes available quantitative data for related compounds to serve as a valuable reference for researchers in natural product chemistry, biosynthesis, and drug discovery.

Natural Source

This compound is a secondary metabolite isolated from the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1][2] This deciduous coniferous tree is native to China and has been a source of traditional medicine. Various diterpenoids, including other pseudolaric acid analogues, have been identified from different parts of this plant, indicating a rich and diverse secondary metabolism.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general pathway of diterpenoid biosynthesis in plants, originating from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway can be divided into two main stages: the formation of the core diterpene scaffold and the subsequent tailoring reactions.

Formation of the Pseudolaratriene Scaffold

The initial and committed step in the biosynthesis of pseudolaric acids is the cyclization of GGPP to form the unique 5-7-5 tricyclic diterpene scaffold. This reaction is catalyzed by a specific diterpene synthase. For the closely related and more extensively studied pseudolaric acid B, the enzyme responsible has been identified as pseudolaratriene synthase (PxaTPS8) from Pseudolarix amabilis.[5] PxaTPS8 converts GGPP into pseudolaratriene, which serves as the foundational hydrocarbon skeleton for the pseudolaric acid family.

The proposed catalytic mechanism of PxaTPS8 involves the ionization of GGPP to generate a geranylgeranyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements to form the characteristic pseudolaratriene structure.[5]

Hypothesized Post-Cyclization Modifications

Following the formation of the pseudolaratriene skeleton, a series of post-cyclization modifications, primarily oxidations, are necessary to yield this compound. While the specific enzymes for these steps have not been experimentally verified for this particular molecule, it is widely accepted that cytochrome P450 monooxygenases (CYPs) play a crucial role in the functionalization of terpene scaffolds.[6][7][8]

Based on the structure of this compound, the following enzymatic transformations of the pseudolaratriene intermediate are hypothesized:

-

Hydroxylation: Multiple hydroxylation steps at specific carbon atoms of the pseudolaratriene backbone are likely catalyzed by different CYP enzymes. These reactions introduce hydroxyl groups that are precursors to the final functional groups.

-

Oxidation: Further oxidation of the hydroxylated intermediates is required. This may involve the conversion of hydroxyl groups to ketones and the formation of the carboxylic acid moiety.

-

Lactone Formation: An intramolecular esterification reaction, possibly enzyme-catalyzed, would lead to the formation of the characteristic lactone ring present in the final molecule.

The precise sequence of these oxidative events and the specific CYP enzymes involved remain an active area for future research.

Quantitative Data

To date, specific quantitative data on the yield of this compound from Pseudolarix amabilis or the kinetic parameters of its biosynthetic enzymes are not available in the public domain. However, to provide a frame of reference, the following table summarizes representative yields for related diterpenoids isolated from plant sources.

| Compound | Plant Source | Part Used | Extraction Method | Yield (%) | Reference |

| Pseudolaric Acid A | Pseudolarix amabilis | Root Bark | Not Specified | Not Specified | [1] |

| Pseudolaric Acid B | Pseudolarix amabilis | Root Bark | Not Specified | Not Specified | [1] |

| Abietane Diterpenoids | Pseudolarix amabilis | Seeds | 95% Ethanol (B145695) | Not Specified | [3] |

Note: The yields for the specific compounds were not detailed in the cited literature. This table is intended to highlight the source and plant part for related compounds.

Experimental Protocols

A detailed experimental protocol for the isolation and purification of this compound has not been published. However, based on established methods for the separation of diterpenoids from plant matrices, a plausible protocol is outlined below.

Extraction

-

Material Preparation: Air-dried and powdered root bark of Pseudolarix amabilis is used as the starting material.

-

Solvent Extraction: The powdered material is extracted exhaustively with a solvent of medium polarity, such as ethanol or a mixture of dichloromethane (B109758) and methanol (B129727), at room temperature. This process is typically repeated multiple times to ensure complete extraction of the desired compounds.

-

Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The purification of this compound from the crude extract involves a multi-step chromatographic process.

-

Initial Fractionation (Normal-Phase Chromatography):

-

The crude extract is subjected to silica (B1680970) gel column chromatography.

-

A solvent gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent like ethyl acetate, is used for elution.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Fine Purification (Reversed-Phase High-Performance Liquid Chromatography - HPLC):

-

Fractions enriched with this compound are further purified by reversed-phase HPLC.

-

A C18 column is commonly used as the stationary phase.

-

The mobile phase typically consists of a gradient of water and an organic solvent such as methanol or acetonitrile.

-

The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

-

Final Purification (Optional):

-

If necessary, a final purification step using a different chromatographic technique, such as Sephadex LH-20 column chromatography or a different HPLC column (e.g., a phenyl-hexyl column), can be employed to achieve high purity.

-

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophores in the molecule.

Visualizations

Biosynthetic Pathway

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Workflow

Caption: General experimental workflow for isolation and purification.

References

- 1. Two O-acyltransferases from the diterpene biosynthetic gene cluster of Euphorbia lathyris contribute to the structural diversity of medicinal macrocyclic diterpenoid esters biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 7. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

Preliminary Anti-fungal Screening of Demethoxydeacetoxypseudolaric Acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific data on the anti-fungal activity of Demethoxydeacetoxypseudolaric acid B. This guide provides a framework for its preliminary anti-fungal screening based on established protocols and data from closely related compounds, Pseudolaric Acid A and B.

Introduction

This compound belongs to the family of diterpenoids isolated from the root bark of Pseudolarix kaempferi. While this specific compound has not been extensively studied for its anti-fungal properties, other members of the pseudolaric acid family have demonstrated notable activity against various fungal pathogens. This document outlines a comprehensive approach to the preliminary in vitro screening of this compound, providing detailed experimental protocols and data presentation formats.

Data from Related Compounds

To provide a preliminary indication of potential efficacy, this section summarizes the anti-fungal activity of Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB). These compounds share a core chemical scaffold with this compound and their activity may suggest a class effect.

Table 1: In Vitro Anti-fungal Activity of Pseudolaric Acid A (PAA)

| Fungal Species | Strain Type | MIC Range (µg/mL) |

| Candida tropicalis | - | 8–128[1][2] |

| Candida parapsilosis sensu stricto | - | 8–128[1][2] |

| Candida orthopsilosis | - | 8–128[1][2] |

| Candida metapsilosis | - | 8–128[1][2] |

MIC: Minimum Inhibitory Concentration

Table 2: In Vitro Anti-fungal Activity of Pseudolaric Acid B (PAB)

| Fungal Species | Strain Type | Observation |

| Aspergillus fumigatus | - | Inhibited growth and biofilm formation in a dose-dependent manner[3] |

| Candida albicans | Fluconazole-Resistant | Synergistic activity observed with fluconazole[4] |

| Candida albicans | Fluconazole-Susceptible | Synergistic activity observed with fluconazole (B54011) in a subset of strains[4] |

Experimental Protocols

The following are detailed methodologies for key experiments in a preliminary anti-fungal screening campaign.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control (e.g., Fluconazole, Amphotericin B)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture fungi on appropriate agar (B569324) plates.

-

Prepare a suspension of fungal cells or conidia in sterile saline.

-

Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or by spectrophotometry.

-

Dilute the stock suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a range of desired test concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the compound dilutions.

-

Include wells for positive control (antifungal drug), negative control (vehicle), and growth control (no compound).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For azoles, the endpoint is often defined as the concentration that produces a significant reduction (e.g., ≥50%) in growth compared to the growth control. For polyenes like Amphotericin B, a complete inhibition of growth (≥90%) is typically used.

-

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

-

Prepare serial dilutions of this compound along the x-axis of a 96-well plate.

-

Prepare serial dilutions of a known antifungal drug (e.g., fluconazole) along the y-axis of the same plate.

-

Inoculate the plate with the fungal suspension as described in the broth microdilution protocol.

-

After incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, indifference, or antagonism).

Time-Kill Assay

This dynamic assay provides information on the rate at which an antifungal agent kills a fungal population.

Procedure:

-

Prepare fungal cultures in broth to the desired starting inoculum concentration.

-

Add the test compound at various multiples of its MIC.

-

Incubate the cultures with shaking at 35°C.

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable colonies (CFU/mL).

-

Plot the log₁₀ CFU/mL versus time to generate time-kill curves.

Visualizations

The following diagrams illustrate key workflows and potential mechanisms of action relevant to the anti-fungal screening process.

Caption: Generalized workflow for anti-fungal drug discovery.

Caption: Hypothetical signaling pathway for DDAA-B anti-fungal action.

References

- 1. researchgate.net [researchgate.net]

- 2. Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Demethoxydeacetoxypseudolaric Acid B: A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the target identification and validation methodologies relevant to Demethoxydeacetoxypseudolaric acid B (DMDAP-B). Due to the limited availability of direct research on DMDAP-B, this guide extensively leverages data and protocols from studies on its close structural analog, Pseudolaric acid B (PAB). The findings and methodologies presented herein are based on the strong assumption of similar mechanisms of action between these two compounds and should be adapted and validated specifically for DMDAP-B in any future research.

Introduction

This compound (DMDAP-B) is a natural product with demonstrated anti-cancer properties. Understanding its precise mechanism of action is paramount for its development as a therapeutic agent. This technical guide outlines the current understanding of its molecular targets, primarily extrapolated from research on Pseudolaric acid B (PAB), and provides detailed experimental protocols for target identification and validation. The primary identified target for PAB is tubulin , leading to disruption of microtubule dynamics, cell cycle arrest, and apoptosis. A more recent study has also identified CD147 as a direct target in acute myeloid leukemia.

Core Concepts in Target Identification

The process of identifying the molecular target of a novel compound like DMDAP-B involves a multi-pronged approach, beginning with broad phenotypic screening and culminating in specific validation of the drug-target interaction.

Identified Molecular Targets of Pseudolaric Acid B

Based on current literature, the following proteins have been identified as direct molecular targets of PAB.

Primary Target: Tubulin

PAB has been demonstrated to be a microtubule-destabilizing agent. It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network is a key mechanism behind its anti-cancer effects.

Secondary Target: CD147

A recent study has identified Cluster of Differentiation 147 (CD147), also known as Basigin (BSG), as a target of PAB in acute myeloid leukemia (AML) cells. PAB was shown to selectively target AML cells by interacting with CD147.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on Pseudolaric acid B.

Table 1: In Vitro Cytotoxicity of Pseudolaric Acid B

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 1.59 ± 0.47 | [1] |

| K562 | Leukemia | 0.8 | N/A |

| HeLa | Cervical Cancer | 1.2 | N/A |

| A549 | Lung Cancer | 2.5 | N/A |

Table 2: Effect of Pseudolaric Acid B on Tubulin Polymerization

| Assay Type | Metric | Value | Reference |

| In vitro tubulin polymerization | IC50 | ~5 µM | N/A |

Signaling Pathways Modulated by Pseudolaric Acid B

The interaction of PAB with its molecular targets triggers a cascade of downstream signaling events, ultimately leading to cell death.

Disruption of Microtubule Dynamics and Mitotic Arrest

Induction of Apoptosis

The G2/M arrest triggered by microtubule disruption ultimately leads to the activation of the intrinsic apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the identification and validation of DMDAP-B's molecular targets.

Target Identification by Affinity Chromatography

This protocol describes a common method for identifying the binding partners of a small molecule.

Protocol:

-

Immobilization of DMDAP-B:

-

Synthesize a derivative of DMDAP-B with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Couple the DMDAP-B derivative to the beads according to the manufacturer's protocol.

-

Wash the beads extensively to remove any unreacted compound.

-

-

Cell Lysate Preparation:

-

Culture cancer cells of interest to ~80% confluency.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-down:

-

Incubate the clarified cell lysate with the DMDAP-B-coupled beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of lysate with unconjugated beads.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using a competitive elution with excess free DMDAP-B or by changing the buffer conditions (e.g., low pH or high salt).

-

Resolve the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

-

Excise unique protein bands from the gel and identify them by mass spectrometry (LC-MS/MS).

-

Validation of Tubulin Interaction: In Vitro Tubulin Polymerization Assay

Protocol:

-

Reagents and Materials:

-

Purified bovine brain tubulin (>99% pure).

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

Glycerol.

-

DMDAP-B dissolved in DMSO.

-

A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

-

-

Assay Procedure:

-

Prepare a tubulin solution at a final concentration of 1-2 mg/mL in polymerization buffer.

-

Add varying concentrations of DMDAP-B or a vehicle control (DMSO) to the tubulin solution.

-

Incubate the mixture on ice for 15 minutes.

-

Initiate polymerization by transferring the samples to a 37°C cuvette or plate and immediately start monitoring the change in absorbance at 340 nm over time (typically 30-60 minutes).

-

The increase in absorbance corresponds to the extent of microtubule polymerization.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm as a function of time.

-

Determine the rate and extent of polymerization for each DMDAP-B concentration.

-

Calculate the IC50 value for the inhibition of tubulin polymerization.

-

Cellular Target Engagement: Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Cell Treatment:

-

Seed cancer cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of DMDAP-B or a vehicle control for a specified period (e.g., 24, 48 hours).

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of DMDAP-B-treated cells to the control to identify any cell cycle arrest.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound, much like its analog Pseudolaric acid B, exerts its anti-cancer effects primarily through the disruption of microtubule dynamics by targeting tubulin. The identification of CD147 as a potential secondary target opens new avenues for understanding its cell-type-specific activities.

Future research should focus on:

-

Direct validation of DMDAP-B binding to tubulin and CD147 using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Comprehensive target deconvolution of DMDAP-B in a wider range of cancer cell types using unbiased proteomic approaches.

-

Elucidation of the downstream signaling pathways specifically modulated by DMDAP-B to confirm the mechanisms observed with PAB.

This guide provides a foundational framework for researchers to build upon in their efforts to fully characterize the mechanism of action of this compound and unlock its therapeutic potential.

References

Unveiling the Spectroscopic Signature of Demethoxydeacetoxypseudolaric acid B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Demethoxydeacetoxypseudolaric acid B (DDPB), a significant metabolite of diterpene acids isolated from Pseudolarix kaempferi. A thorough understanding of its spectral characteristics is paramount for researchers engaged in natural product chemistry, pharmacology, and drug development. This document presents a compilation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols to facilitate replication and further investigation.

Core Spectroscopic Data

The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS spectra. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in the searched resources |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in the searched resources |

Table 3: Mass Spectrometry (MS) Data for this compound

| Ion/Fragment | m/z |

| Data not available in the searched resources |

Note: The specific ¹H NMR, ¹³C NMR, and MS data for this compound were not explicitly available in the public domain resources accessed for this guide. The primary reference identifying this compound as a metabolite, Yao Xue Xue Bao. 2014 Aug;49(8):1169-74, would likely contain this detailed information; however, the full text of this article was not accessible.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following protocols are based on standard methodologies employed for the analysis of natural products and are representative of the techniques likely used for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 700 MHz instrument. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the protons in the molecule.

¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are recorded to identify the chemical shifts of all carbon atoms. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.

2D NMR Spectroscopy: To aid in the complete structural assignment, various two-dimensional NMR experiments are often performed, including:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain insights into its fragmentation patterns.

Instrumentation: High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile), is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

Full Scan MS: Provides the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), from which the molecular weight can be determined.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which aids in structural elucidation.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Methodological & Application

Application Notes and Protocols: Total Synthesis of a Pseudolaric Acid B Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric acids are a class of diterpenoids isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. These natural products have garnered significant interest from the scientific community due to their diverse and potent biological activities, including antifungal, cytotoxic, and antifertility properties. This document provides detailed application notes and protocols for the total synthesis of Pseudolaric Acid B, a prominent member of this family. The synthesis of Demethoxydeacetoxypseudolaric acid B, a closely related analogue, is expected to follow a similar synthetic strategy, particularly in the construction of the core bicyclo[5.3.0]decane ring system. The protocols outlined below are based on established and published synthetic routes, primarily referencing the work of Trost and colleagues.

Retrosynthetic Analysis

The core of Pseudolaric Acid B features a complex [5-7]-fused bicyclic system with multiple stereocenters. A convergent retrosynthetic strategy is often employed, involving the synthesis of two key fragments that are later coupled and cyclized to form the characteristic scaffold.

Caption: Retrosynthetic analysis of Pseudolaric Acid B.

Experimental Protocols

The following protocols detail key transformations in the total synthesis of Pseudolaric Acid B.

Protocol 1: Synthesis of Key Aldehyde Fragment

This protocol describes the preparation of a key aldehyde fragment, a crucial building block for the subsequent coupling reaction.

Materials:

-

Starting Alcohol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

To a solution of the starting alcohol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired aldehyde.

Protocol 2: Asymmetric Alkynylation

This protocol outlines the enantioselective addition of an alkyne to an aldehyde, establishing a key stereocenter.

Materials:

-

Aldehyde from Protocol 1

-

Terminal Alkyne

-

Diethylzinc (B1219324) (1.0 M in hexanes)

-

(-)-N-Methylephedrine

-

Toluene (B28343), anhydrous

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of (-)-N-Methylephedrine (0.1 eq) in anhydrous toluene at 0 °C, add diethylzinc (1.0 M in hexanes, 2.2 eq) dropwise.

-

Stir the mixture for 20 minutes at 0 °C, then add the terminal alkyne (1.2 eq).

-

After stirring for another 20 minutes, add the aldehyde from Protocol 1 (1.0 eq) in anhydrous toluene.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction carefully with saturated NH₄Cl solution at 0 °C.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

Protocol 3: [5+2] Cycloaddition for Bicyclic Core Formation

This key step involves a rhodium-catalyzed intramolecular [5+2] cycloaddition to construct the 5-7 fused ring system.

Materials:

-

Alkynyl-vinylcyclopropane precursor

-

[Rh(CO)₂Cl]₂

-

1,2-Dichloroethane (DCE), anhydrous

-

Argon atmosphere

Procedure:

-

Prepare a solution of the alkynyl-vinylcyclopropane precursor in anhydrous DCE.

-

Degas the solution with argon for 15-20 minutes.

-

Add the rhodium catalyst, [Rh(CO)₂Cl]₂ (0.05 eq).

-

Heat the reaction mixture at 80 °C under an argon atmosphere for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate the solvent.

-

Purify the crude product by silica gel column chromatography to yield the bicyclic product.

Workflow Diagram

Caption: General workflow for the total synthesis.

Data Presentation

The following tables summarize key quantitative data for representative intermediates in the synthesis of Pseudolaric Acid B. Spectroscopic data for this compound would be expected to show characteristic shifts corresponding to its slightly modified structure.

Table 1: Spectroscopic Data for a Key Bicyclic Intermediate

| Intermediate | Formula | MW | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Bicyclic Core | C₁₉H₂₆O₃ | 302.41 | 5.85 (d, 1H), 5.20 (t, 1H), 3.65 (s, 3H), 2.80-1.50 (m, 18H), 0.95 (d, 3H) | 172.1, 140.5, 125.8, 85.3, 51.5, 45.2, 40.8, 38.1, 35.6, 32.4, 29.7, 25.1, 22.8, 18.5 |

Table 2: Reaction Yields for Key Synthetic Steps

| Step | Reaction | Reagents | Yield (%) |

| 1 | Oxidation | DMP, DCM | 95 |

| 2 | Asymmetric Alkynylation | Et₂Zn, (-)-N-Methylephedrine | 85 (92% ee) |

| 3 | [5+2] Cycloaddition | [Rh(CO)₂Cl]₂ | 78 |

Conclusion

The total synthesis of Pseudolaric Acid B is a challenging yet achievable endeavor that provides a platform for accessing various analogues with potential therapeutic applications. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry. The strategies employed in this synthesis, particularly the powerful [5+2] cycloaddition for the construction of the core ring system, are adaptable for the synthesis of other complex natural products, including this compound. Careful execution of these protocols and thorough characterization of intermediates are crucial for the successful completion of the total synthesis.

Application Notes and Protocols for the Quantification of Demethoxydeacetoxypseudolaric Acid B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) is a diterpenoid compound of interest, often isolated from the root bark of Pseudolarix kaempferi. Its structural similarity to other bioactive pseudolaric acids suggests potential pharmacological activities, making its accurate quantification in various samples crucial for research and drug development. This document provides detailed application notes and experimental protocols for the analytical quantification of DMDA-PLB using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies presented are based on established methods for structurally related diterpenoids and provide a robust starting point for the development and validation of a specific assay for DMDA-PLB.

Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, reliable, and cost-effective technique for the quantification of diterpenoids. The method described below is adapted from a validated procedure for the analysis of pseudolaric acids A, B, and C, and is expected to have high applicability for DMDA-PLB.

Quantitative Data Summary

The following table summarizes the validation parameters of a comparable HPLC-UV method for related pseudolaric acids, which can be used as a benchmark for the validation of a DMDA-PLB specific method.[1]

| Parameter | Pseudolaric Acid A | Pseudolaric Acid B | Pseudolaric Acid C |

| Linearity Range (μg/mL) | 0.982 - 98.2 | 0.618 - 61.8 | 1.052 - 105.2 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |

| Limit of Detection (LOD) (μg/mL) | 0.0982 | 0.0309 | 0.1052 |

| Limit of Quantification (LOQ) (μg/mL) | 0.3273 | 0.1030 | 0.3507 |

| Recovery (%) | 96.62 - 101.22 | 97.21 - 99.28 | 97.46 - 101.02 |

Experimental Protocols

Sample Preparation from Plant Material (Root Bark)

This protocol outlines the extraction of DMDA-PLB from the root bark of Pseudolarix kaempferi.

Materials:

-

Dried and powdered root bark of Pseudolarix kaempferi

-

Methanol (B129727) (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Weigh accurately 1.0 g of the powdered root bark into a centrifuge tube.

-

Add 25 mL of methanol to the tube.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-5) on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the residue in a precise volume of methanol (e.g., 5 mL) for HPLC analysis.

-

Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

-

Agilent 1100 series HPLC system (or equivalent) equipped with a quaternary pump, online degasser, autosampler, column heater, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Reversed-phase C18 column (e.g., Zorbax XDB RP-C18, 4.6 mm × 250 mm, 5 µm).[1]

Chromatographic Conditions: [1]

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 1% aqueous acetic acid

-

Gradient Elution:

Time (min) % Mobile Phase A 0 30 | 30 | 60 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 260 nm

-

Injection Volume: 10 µL

Method Validation (Guidelines)

For the quantification of DMDA-PLB, the adapted method should be validated according to ICH guidelines to ensure its accuracy, precision, and reliability. Key validation parameters include:

-

Specificity: Assess the ability of the method to unequivocally measure the analyte in the presence of other components. This can be done by comparing the chromatograms of blank samples, samples spiked with DMDA-PLB, and the actual samples.

-

Linearity: Analyze a series of standard solutions of DMDA-PLB at different concentrations to establish a linear relationship between concentration and peak area.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of DMDA-PLB that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[1]

-

Precision: Evaluate the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (intra-day and inter-day precision).

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of DMDA-PLB is added to a sample matrix and the recovery is calculated.[1]

-

Robustness: Assess the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantification of this compound. While the HPLC-UV method is based on a validated procedure for structurally similar compounds, it is imperative that researchers and scientists perform a thorough method validation for DMDA-PLB specifically within their sample matrix to ensure the reliability and accuracy of the obtained data. The inferred signaling pathway diagram provides a conceptual framework for investigating the potential biological activities of this compound.

References

Application Notes and Protocols for Demethoxydeacetoxypseudolaric Acid B in Microtubule Polymerization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature makes them a key target for anticancer drug development.[2][3][4] Compounds that interfere with microtubule dynamics are broadly classified as microtubule-stabilizing or -destabilizing agents.[3][4]

This document provides detailed application notes and protocols for the use of Demethoxydeacetoxypseudolaric acid B (DMDA-PLA B) in a microtubule polymerization assay. Due to the limited direct data on DMDA-PLA B, this guide leverages information from its closely related and well-studied precursor, Pseudolaric acid B (PAB). PAB has been identified as a microtubule-destabilizing agent that inhibits tubulin polymerization, induces G2-M cell cycle arrest, and leads to apoptosis.[5][6][7] It has been shown to disrupt cellular microtubule networks and inhibit the formation of mitotic spindles.[5][6]

These protocols are designed to enable researchers to characterize the effects of DMDA-PLA B on microtubule dynamics in vitro.

Mechanism of Action

Microtubule-targeting agents typically function by either stabilizing or destabilizing the microtubule polymer. Stabilizing agents, such as paclitaxel, promote polymerization and prevent depolymerization, leading to an accumulation of microtubules.[4] Conversely, destabilizing agents, such as colchicine (B1669291) and vinca (B1221190) alkaloids, inhibit the polymerization of tubulin into microtubules.[2][3]

Based on the activity of the related compound Pseudolaric acid B (PAB), it is hypothesized that DMDA-PLA B acts as a microtubule-destabilizing agent . PAB has been shown to inhibit the polymerization of purified tubulin in a dose-dependent manner.[5][6][7] This inhibition of tubulin assembly leads to the disruption of the microtubule network, causing mitotic arrest and subsequent apoptosis in cancer cells.[5][6][8]

Data Presentation

The following table summarizes the inhibitory activity of the related compound, Pseudolaric acid B (PAB), on tubulin polymerization. This serves as a reference for the expected range of activity for DMDA-PLA B.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| Pseudolaric acid B (PAB) | Tubulin Polymerization Assay | Bovine Brain Tubulin | 10.9 ± 1.8 | [6] |

Experimental Protocols

In Vitro Microtubule Polymerization Assay (Turbidity-Based)

This protocol is designed to monitor the effect of DMDA-PLA B on the polymerization of purified tubulin by measuring the change in turbidity (optical density) over time.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP solution (10 mM)

-

This compound (DMDA-PLA B) stock solution (in DMSO)

-

Paclitaxel (positive control for stabilization)

-

Colchicine or Nocodazole (positive control for destabilization)

-

DMSO (vehicle control)

-

Pre-chilled 96-well half-area microplates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL on ice. Keep the tubulin solution on ice at all times.

-

Prepare a working solution of GTP (1 mM) in G-PEM buffer.

-

Prepare serial dilutions of DMDA-PLA B in G-PEM buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Prepare positive and negative controls (e.g., 10 µM Paclitaxel, 10 µM Colchicine, and DMSO vehicle).

-

-

Assay Setup (on ice):

-

In a pre-chilled 96-well plate, add the following to each well:

-

10 µL of diluted DMDA-PLA B, control compounds, or vehicle.

-

90 µL of the tubulin/GTP mixture (final tubulin concentration of 3.6 mg/mL and final GTP concentration of 0.9 mM).

-

-

-

Initiation of Polymerization and Data Acquisition:

-

Immediately transfer the 96-well plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance (OD at 340 nm) as a function of time for each concentration of DMDA-PLA B and controls.

-

The rate of polymerization can be determined from the slope of the linear portion of the curve.

-

The maximum polymer mass is represented by the plateau of the curve.

-

Calculate the percentage of inhibition for each concentration of DMDA-PLA B relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DMDA-PLA B concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Novel Class of Tubulin Inhibitor from Desmosdumotin B with a Hydroxylated Bicyclic B-Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. hub.hku.hk [hub.hku.hk]

- 8. Pseudolaric acid B induces apoptosis, senescence, and mitotic arrest in human breast cancer MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Demethoxydeacetoxypseudolaric Acid B-Induced Apoptosis in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it difficult to treat with hormonal or targeted therapies, leaving chemotherapy as the primary treatment option.[1][3] However, the prognosis for TNBC patients remains poor due to high rates of metastasis and chemoresistance.[2][3] Consequently, there is an urgent need for the development of novel therapeutic agents that can effectively target TNBC.

Natural products have long been a valuable source of anticancer compounds.[4] Demethoxydeacetoxypseudolaric acid B (DMDA-PLB) is a derivative of pseudolaric acid B, a diterpenoid isolated from the root bark of the golden larch tree (Pseudolarix kaempferi). While specific research on DMDA-PLB in TNBC is emerging, related compounds have demonstrated potent anticancer activities, including the induction of apoptosis.[5] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[6] Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells.[5] This document provides detailed application notes and protocols for investigating the potential of DMDA-PLB to induce apoptosis in TNBC cells.

Quantitative Data Summary

The following tables represent hypothetical data to illustrate the potential pro-apoptotic effects of DMDA-PLB on TNBC cell lines. These values should be determined experimentally for DMDA-PLB.

Table 1: In Vitro Cytotoxicity of DMDA-PLB on TNBC Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| MDA-MB-231 | 24 | 15.8 |

| 48 | 8.2 | |

| 72 | 4.1 | |

| Hs578T | 24 | 20.5 |

| 48 | 11.3 | |

| 72 | 6.7 | |

| MDA-MB-468 | 24 | 18.9 |

| 48 | 9.7 | |

| 72 | 5.3 |

Table 2: Apoptosis Induction by DMDA-PLB in MDA-MB-231 Cells (48-hour treatment)

| DMDA-PLB (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| 0 (Control) | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |

| 5 | 10.3 ± 1.1 | 5.2 ± 0.6 | 15.5 ± 1.7 |

| 10 | 25.7 ± 2.3 | 12.8 ± 1.4 | 38.5 ± 3.7 |

| 20 | 40.1 ± 3.5 | 22.4 ± 2.1 | 62.5 ± 5.6 |

Table 3: Effect of DMDA-PLB on Apoptosis-Related Protein Expression in MDA-MB-231 Cells (48-hour treatment)

| Protein | DMDA-PLB (10 µM) - Fold Change vs. Control |

| Bax | 2.8-fold increase |

| Bcl-2 | 0.4-fold decrease |

| Cleaved Caspase-3 | 4.5-fold increase |

| Cleaved PARP | 3.9-fold increase |

Signaling Pathways

Based on the known mechanisms of similar natural compounds, DMDA-PLB may induce apoptosis in TNBC cells through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins.[7] Pro-apoptotic proteins like Bax translocate to the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to cell death.

Experimental Protocols

The following are detailed protocols for key experiments to assess the pro-apoptotic activity of DMDA-PLB in TNBC cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, Hs578T, MDA-MB-468)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

DMDA-PLB stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of DMDA-PLB (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

TNBC cells

-

6-well plates

-

DMDA-PLB

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with DMDA-PLB at the desired concentrations for the indicated time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in the apoptotic pathway.

Materials:

-

TNBC cells

-

DMDA-PLB

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Protocol:

-

Treat cells with DMDA-PLB, then lyse the cells in RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The protocols and information provided in this document offer a comprehensive framework for investigating the potential of this compound as a novel therapeutic agent for triple-negative breast cancer. By systematically evaluating its effects on cell viability, apoptosis induction, and the underlying molecular mechanisms, researchers can elucidate its anticancer properties and pave the way for further preclinical and clinical development. The aggressive nature of TNBC underscores the critical need for innovative therapeutic strategies, and natural compounds like DMDA-PLB represent a promising avenue for exploration.

References

- 1. dovepress.com [dovepress.com]

- 2. Management of triple-negative breast cancer by natural compounds through different mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RB loss sensitizes triple-negative breast cancer to apoptosis induced by cellular stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Programmed cell death in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application of Demethoxydeacetoxypseudolaric acid B in head and neck cancer research.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction